Bis(4-(triethoxysilyl)butyl)amine
Description
Significance of Organosilanes as Coupling Agents and Crosslinkers in Material Systems
Organosilanes are a versatile class of molecules that function as indispensable coupling agents and crosslinkers in a wide array of material systems. dakenchem.comresearchgate.net Their bifunctional nature, possessing both a hydrolyzable group and an organofunctional group, allows them to form a durable molecular bridge between dissimilar materials, such as inorganic fillers and organic polymers. dakenchem.comrussoindustrial.rugelest.com This bridging capability dramatically enhances the adhesion and compatibility between the two phases, leading to composite materials with improved mechanical strength, durability, and resistance to environmental degradation. dakenchem.comsinosil.com
The mechanism of action involves the hydrolysis of the alkoxy groups (like ethoxy groups in Bis(4-(triethoxysilyl)butyl)amine) into reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups on inorganic surfaces (like glass, metal oxides, or ceramics) to form stable covalent siloxane bonds (Si-O-Si). russoindustrial.rusinosil.com Simultaneously, the organofunctional part of the silane (B1218182) can react or entangle with the polymer matrix, effectively coupling the inorganic and organic components. dakenchem.com This dual reactivity is fundamental to their use in applications ranging from aerospace and automotive composites to dental fillings and advanced coatings. dakenchem.comrussoindustrial.ru
Overview of Bridged Silsesquioxane Precursors in Hybrid Material Development
Bridged silsesquioxanes are a significant class of organic-inorganic hybrid materials synthesized from molecular precursors with the general formula (R'O)₃Si-R-Si(OR')₃, where 'R' is an organic bridging group. researchgate.net this compound is a prime example of such a precursor. These materials are characterized by a silsesquioxane [SiO₁.₅] inorganic network where organic groups are covalently bonded to the silicon atoms, ensuring a uniform distribution of the organic component at a molecular level. researchgate.net
The sol-gel polymerization of these bridged precursors allows for the creation of highly cross-linked network polymers, gels, aerogels, and xerogels. researchgate.netacs.org A key advantage of using bridged silsesquioxane precursors is the ability to molecularly engineer the properties of the final material by carefully selecting the organic bridging group. acs.orgosti.gov The nature of the bridge influences critical properties such as pore size, surface area, and mechanical characteristics of the resulting material. acs.org For instance, researchers have successfully controlled pore size by adjusting the length and rigidity of the bridging group, leading to materials with exceptionally high surface areas. acs.org
The focus of current research has shifted towards incorporating specific functionalities into the bridging groups to develop materials with tailored capabilities for selective adsorption, catalysis, or unique electronic and optical properties. acs.org This molecular-level design opens up possibilities for creating advanced materials for a wide range of applications, including coatings, catalysts, and membrane materials. researchgate.net
Role of Amine Functionality in Organosilane Systems
The presence of an amine group in an organosilane, as seen in this compound, imparts several crucial functionalities to the molecule and the resulting material. The amine group, with its lone pair of electrons, can act as a catalyst for the hydrolysis and condensation reactions of the alkoxysilane groups, potentially accelerating the formation of the siloxane network. acs.org
This amine functionality is also key to enhancing adhesion. The amino groups can form strong interactions, including hydrogen bonds, with surface silanol groups and with each other, influencing the structure and density of the deposited film. acs.org This leads to improved bonding between the silane layer and the substrate. In many applications, aminosilanes are used to functionalize surfaces for the subsequent immobilization of biomolecules like DNA, enzymes, or antibodies, a critical step in the fabrication of biosensors. researchgate.netnih.gov
Furthermore, the basic nature of the amine group allows it to be protonated in the presence of acidic groups, creating charged sites on the surface. acs.org This property is exploited in creating surfaces with controlled wettability and charge density. acs.org However, the amine functionality can also catalyze the hydrolysis of the siloxane bonds, which can lead to a loss of the covalently attached silane layer in aqueous environments. acs.org Research has shown that the stability of these aminosilane (B1250345) layers can be improved by controlling the length of the alkyl chain connecting the amine group to the silicon atom. acs.org
Research Landscape and Emerging Trends for this compound within Advanced Functional Materials
This compound, and its close analog Bis(3-(triethoxysilyl)propyl)amine, are recognized for their utility as coupling agents, adhesion promoters, and crosslinking agents in high-performance applications. innospk.comcfmats.com Their dipodal nature, having two triethoxysilyl groups, allows for the formation of highly crosslinked and robust films, which enhances the hydrolytic stability and durability of the material. gelest.comresearchgate.net
Current research is exploring the use of these bis-aminosilanes in the development of advanced coatings and composite materials. For instance, they are used to create protective films with enhanced water and corrosion resistance. sinosil.comresearchgate.net The amine functionality and the dual silyl (B83357) groups contribute to a densely crosslinked network that acts as an effective barrier. researchgate.net
Emerging trends point towards the use of this compound in the fabrication of functional hybrid materials with tailored properties. The ability to act as a precursor for bridged polysilsesquioxanes opens up possibilities for creating mesoporous materials with controlled architectures for applications in catalysis and separations. The amine groups within the structure can be further functionalized or utilized for their inherent basicity and reactivity. The ongoing research into bis-silanes focuses on leveraging their unique structure to improve the long-term performance and durability of advanced materials in demanding environments. gelest.com
Properties of this compound
| Property | Value |
| CAS Number | 18643-04-4 |
| Molecular Formula | C₂₀H₄₇NO₆Si₂ |
| Molecular Weight | 465.76 g/mol |
| Appearance | Colorless to light yellow liquid |
Properties
Molecular Formula |
C20H47NO6Si2 |
|---|---|
Molecular Weight |
453.8 g/mol |
IUPAC Name |
4-triethoxysilyl-N-(4-triethoxysilylbutyl)butan-1-amine |
InChI |
InChI=1S/C20H47NO6Si2/c1-7-22-28(23-8-2,24-9-3)19-15-13-17-21-18-14-16-20-29(25-10-4,26-11-5)27-12-6/h21H,7-20H2,1-6H3 |
InChI Key |
NSRRQJNPCVHGJN-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCCNCCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Advanced Characterization Techniques and Spectroscopic Analysis
Spectroscopic Analysis of Molecular Structure and Bonding
Spectroscopic analysis is fundamental to understanding the chemical identity and structural features of Bis(4-(triethoxysilyl)butyl)amine. These techniques probe the interactions of electromagnetic radiation with the molecule's nuclei and electrons, yielding data that can be translated into a detailed molecular picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si in the context of organosilanes.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, 3-(triethoxysilyl)propylamine, characteristic signals are observed that can be compared to those expected for this compound. For instance, the signals for the 3-(triethoxysilyl)propylamine co-ligand in a ruthenium complex are shifted to a slightly higher field compared to the free ligand, with the exception of the H₂N protons which shift to a lower field due to coordination with the metal center. mdpi.com The integration of these proton resonances confirms the ratio of different molecular fragments. mdpi.com
For a typical butylamine (B146782) structure, distinct peaks corresponding to the different methylene (B1212753) (CH₂) and methyl (CH₃) groups are expected. chemicalbook.comchemicalbook.com The protons closest to the nitrogen atom and the silyl (B83357) group will experience different electronic environments, leading to separate chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₂-N | 2.5 - 2.8 | Triplet |
| -NH - | 0.8 - 1.5 | Broad Singlet |
| -CH₂-CH₂-N | 1.4 - 1.7 | Multiplet |
| -Si-CH₂-CH₂ - | 1.3 - 1.6 | Multiplet |
| -Si-CH₂ - | 0.5 - 0.8 | Triplet |
| O-CH₂-CH₃ | 3.7 - 3.9 | Quartet |
| O-CH₂-CH₃ | 1.1 - 1.3 | Triplet |
This table is predictive and based on typical chemical shifts for similar functional groups.
In related organosilane compounds, the carbon atoms of the alkyl chain, the ethoxy groups, and any aromatic rings (if present) all appear at characteristic chemical shifts. mdpi.comresearchgate.net For example, in a butanal molecule, the carbon atoms show decreasing chemical shifts as their distance from the electronegative oxygen atom increases. docbrown.info A similar trend is expected for this compound, with the carbons closer to the silicon and nitrogen atoms having distinct shifts.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| -C H₂-N | 50 - 55 |
| -C H₂-CH₂-N | 30 - 35 |
| -Si-CH₂-C H₂- | 20 - 25 |
| -Si-C H₂- | 8 - 12 |
| O-C H₂-CH₃ | 57 - 60 |
| O-CH₂-C H₃ | 17 - 20 |
This table is predictive and based on typical chemical shifts for similar functional groups. docbrown.infochemicalbook.comresearchgate.net
Silicon-29 Magic Angle Spinning (²⁹Si MAS) NMR is a solid-state NMR technique crucial for characterizing the silicon environments in siloxane networks formed from the hydrolysis and condensation of alkoxysilanes like this compound. This technique can distinguish between different degrees of condensation around the silicon atom.
The notation Tⁿ is used to describe the connectivity of the silicon atoms, where 'n' represents the number of bridging oxygen atoms (Si-O-Si linkages).
T⁰ : A silicon atom with no Si-O-Si bonds (the monomer).
T¹ : A silicon atom with one Si-O-Si bond.
T² : A silicon atom with two Si-O-Si bonds.
T³ : A silicon atom with three Si-O-Si bonds, indicating a fully cross-linked structure.
In studies of related bis-silanes, ²⁹Si NMR spectra show distinct peaks corresponding to these different T-structures. researchgate.net For example, in xerogels synthesized from 3-(triethoxysilyl)propylamine complexes, signals for T² and T³ structures were observed at approximately -57.8 ppm and -67.1 ppm, respectively. mdpi.com The relative intensities of these peaks provide quantitative information about the degree of cross-linking within the siloxane network.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation. nih.govucdavis.edu Each functional group has a characteristic vibrational frequency, resulting in a unique spectral fingerprint. researchgate.netnih.gov
In the FT-IR spectrum of this compound and its derivatives, several key absorption bands are expected:
N-H Stretching : A broad peak in the region of 3200-3500 cm⁻¹ is characteristic of the secondary amine. researchgate.net
C-H Stretching : Absorptions in the 2850-2980 cm⁻¹ range correspond to the symmetric and asymmetric stretching of the methylene and methyl groups in the butyl and ethoxy chains. researchgate.net
Si-O-C Stretching : Strong bands are typically observed around 1070-1100 cm⁻¹ and are attributed to the asymmetric stretching of the Si-O-C bonds of the triethoxysilyl groups. researchgate.net
C-N Stretching : This vibration usually appears in the 1020-1250 cm⁻¹ region.
N-H Bending : A peak in the 1550-1650 cm⁻¹ range can indicate the bending vibration of the N-H bond.
The presence of unhydrolyzed ester groups (Si-OCH₂CH₃) can be identified by a peak around 2880 cm⁻¹. researchgate.net The broadness of the N-H stretching peak can also provide information about hydrogen bonding within the material. researchgate.net
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| Secondary Amine (N-H) | Stretching | 3200 - 3500 (broad) |
| Alkane (C-H) | Stretching | 2850 - 2980 |
| Si-O-C | Asymmetric Stretching | 1070 - 1100 (strong) |
| C-N | Stretching | 1020 - 1250 |
| N-H | Bending | 1550 - 1650 |
This table is based on typical infrared absorption frequencies for the respective functional groups. wpmucdn.comlibretexts.orgresearchgate.netchemicalbook.comthermofisher.comnist.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Bonding
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful for analyzing the surface of films and coatings prepared from this compound.
By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present on the surface and provide information about their chemical environment. For films made from aminosilanes, XPS spectra would typically show peaks for Carbon (C 1s), Oxygen (O 1s), Nitrogen (N 1s), and Silicon (Si 2p).
High-resolution scans of these peaks can reveal the different bonding states of the elements. For example, the C 1s spectrum can be deconvoluted to distinguish between C-C/C-H, C-N, and C-O bonds. The Si 2p spectrum can differentiate between unhydrolyzed Si-O-C bonds and condensed Si-O-Si networks. This level of detail is critical for understanding the surface chemistry of materials modified with this compound, especially in applications where surface properties like adhesion and corrosion resistance are important. researchgate.net
Thermal Analysis for Material Stability and Processing
Thermal analysis techniques are indispensable for evaluating the behavior of this compound-modified materials as a function of temperature. This information is vital for determining their operational limits and for optimizing processing conditions such as curing and drying.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is crucial for assessing the thermal stability and decomposition profile of materials incorporating this compound. For instance, in the development of highly scratch-resistant coatings, TGA can be employed to understand the thermal degradation behavior of the cured coating matrix. The analysis helps in identifying the temperature at which significant weight loss occurs, indicating the onset of decomposition of the organic components of the silane (B1218182) or the polymer matrix it is integrated into. This is particularly important for applications where the material will be exposed to elevated temperatures.
A typical TGA curve for a cured coating containing silane crosslinkers would show the temperature at which the Si-O-Si network and other organic constituents begin to break down. This data is essential for establishing the maximum service temperature of the material and for quality control purposes.
| Analysis Parameter | Typical Observation | Significance |
| Onset of Decomposition | Temperature at which significant mass loss begins. | Indicates the upper-temperature limit for material stability. |
| Mass Loss Percentage | Total mass lost at different temperature ranges. | Correlates to the amount of organic and inorganic components. |
| Residual Mass | Mass remaining at the end of the analysis. | Often corresponds to the inorganic (e.g., silica) content. |
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as glass transition temperature (Tg), melting, and crystallization. For materials modified with this compound, DSC can provide insights into the curing process and the final properties of the crosslinked material. For example, the glass transition temperature is a critical parameter for coatings, as it relates to their flexibility and hardness. The crosslinking of Bis(4-(triethysilyl)butyl)amine within a polymer matrix will typically lead to an increase in the Tg, which can be quantified by DSC. This information is valuable for tailoring the mechanical properties of the final product.
| Thermal Transition | Information Gained | Relevance to Material Properties |
| Glass Transition (Tg) | Temperature at which the material changes from a rigid to a more flexible state. | Affects the hardness, flexibility, and impact resistance of the material. |
| Curing Exotherm | Heat released during the crosslinking reaction. | Helps in optimizing curing time and temperature. |
| Melting Point (Tm) | Temperature at which a crystalline material melts. | Relevant for semi-crystalline polymers modified with the silane. |
Morphological and Structural Characterization of Derived Materials
Understanding the morphology and crystal structure of materials at both the micro and nano-scale is essential for correlating their synthesis and processing with their performance. Techniques like XRD, TEM, and SEM are pivotal in this regard.
X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides information on crystal structure, phase, and crystallite size. When this compound is used to modify surfaces or is incorporated into composite materials, XRD can be used to assess the nature of the resulting material. For instance, if the silane is used to functionalize crystalline nanoparticles, XRD patterns can confirm whether the crystal structure of the nanoparticles is preserved after modification. In many applications, such as in coatings, the silane contributes to an amorphous silica (B1680970) network upon hydrolysis and condensation. XRD would show a broad hump characteristic of amorphous materials, rather than sharp peaks indicative of a crystalline structure.
Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of materials at the nanoscale. When this compound is used in the synthesis or functionalization of nanoparticles, TEM is an invaluable tool for visualizing the size, shape, and dispersion of these particles. For example, if the silane is used as a coupling agent to bind silica nanoparticles within a polymer matrix, TEM can reveal the distribution of these particles and the integrity of the silane layer around them. High-resolution TEM can even provide details about the interface between the nanoparticle and the surrounding matrix, which is critical for understanding the mechanical properties of the composite.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique used to obtain information about the topography and roughness of a surface at the nanoscale. wiley.com For substrates functionalized with this compound, AFM is instrumental in visualizing the structure and uniformity of the deposited silane layer. The analysis is typically performed in oscillating mode to minimize damage to the soft organic material. wiley.com
When a substrate like silicon or glass is treated with an aminosilane (B1250345), AFM imaging can reveal how the molecules assemble on the surface. wiley.com The deposition process can lead to the formation of flat, uniform layers, but can also result in the formation of islands or aggregates depending on reaction conditions like temperature, time, and the presence of water. wiley.comnih.gov The structure of the silane itself, particularly the number of hydrolyzable alkoxy groups, significantly influences the resulting surface morphology. wiley.comresearchgate.net For instance, silanes with three alkoxy groups, like 3-aminopropyltrimethoxysilane (B80574) (APTMS), have a higher tendency to polymerize, which can lead to the formation of rougher layers with a high density of islands compared to silanes with fewer bonding sites. wiley.com
AFM analysis provides quantitative data on surface roughness, often expressed as the root-mean-square (RMS) roughness. For example, an uncoated silicon wafer may have an RMS roughness of 0.09 nm, which can increase to 0.28 nm after modification with a polymerizing aminosilane. wiley.com The height and width of surface features, such as silane islands, can also be measured, providing insight into the extent of vertical and lateral polymerization of the silane molecules. wiley.comnih.gov This information is crucial for applications where a smooth, uniform monolayer coverage is desired for subsequent functionalization or adhesion promotion. psu.eduscielo.br
| Sample | Surface Feature | Root-Mean-Square (RMS) Roughness (nm) | Layer Thickness (nm) | Reference |
|---|---|---|---|---|
| Uncoated Silicon Wafer | Smooth, no islands | 0.09 | N/A (oxide layer ~2.0) | wiley.com |
| APTMS-Coated Silicon (3 bonding sites) | High density of islands | 0.28 | 4.7 ± 0.3 | wiley.com |
| APREMS-Coated Silicon (1 bonding site) | More ordered layer | - | 0.5 ± 0.2 (monolayer) | wiley.com |
| DETA-Coated Glass | Slightly rougher than APS | 0.207 | - | psu.edu |
Nitrogen Adsorption-Desorption Isotherms for Porosity and Surface Area
Nitrogen adsorption-desorption analysis is a standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. The measurements are conducted at low temperatures (77 K), and the resulting isotherm data is commonly analyzed using the Brunauer-Emmett-Teller (BET) method for surface area and the Barrett-Joyner-Halenda (BJH) method for pore size distribution. mdpi.comiitk.ac.in
This technique is particularly valuable for characterizing porous materials like silica gel or mesoporous silica (e.g., MCM-41) that have been functionalized with this compound. The functionalization process involves the reaction of the silane's ethoxy groups with surface silanol (B1196071) groups on the substrate, leading to the grafting of the aminosilane molecule onto the surface and within the pores.
The introduction of these organic moieties into the porous network invariably alters the material's textural properties. A common observation is a significant decrease in both the BET surface area and the total pore volume after functionalization. mdpi.comresearchgate.net This reduction occurs because the grafted silane molecules occupy space within the pores, restricting the access of nitrogen molecules during the analysis. mdpi.com For example, a parent silica material with a BET surface area of 406 m²/g showed a decrease to 280 m²/g after being functionalized with 3-aminopropyltriethoxysilane (B1664141) (APTES). researchgate.net This change serves as strong evidence for the successful modification of the material's surface. researchgate.net
| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Reference |
|---|---|---|---|
| Silica Gel (Parent) | 406 | 0.567 | researchgate.net |
| Amine-Functionalized Silica | 280 | - | researchgate.net |
| Fumed Silica (A200) | 174.18 ± 1.03 | - | mdpi.com |
| APTES-Functionalized Fumed Silica (A200S) | 125.13 ± 1.64 | - | mdpi.com |
Chromatographic Techniques for Purity and Reaction Monitoring (e.g., GC, LCMS)
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LCMS) are the most relevant methods for these purposes.
Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary technique for determining the purity of volatile and thermally stable compounds like alkoxysilanes. dss.go.th For this compound, a GC analysis would separate the main compound from any unreacted starting materials, solvents, or side-products. GC-MS is particularly powerful as it provides mass spectra of the eluting peaks, allowing for definitive identification of impurities. dss.go.thpsu.eduresearchgate.net However, the analysis of aminosilanes by GC can present challenges due to the basic nature of the amine group, which can interact with active sites in the column, leading to poor peak shape (tailing). dss.go.th These issues can often be overcome by using specialized capillary columns designed for amine analysis or through chemical derivatization of the amine group. dss.go.th
Liquid Chromatography-Mass Spectrometry (LCMS) is an exceptionally versatile technique for reaction monitoring. rsc.orgresearchgate.net It can analyze samples directly from a reaction mixture with minimal workup, providing rapid structural information on reactants, intermediates, and products. waters.com Monitoring the synthesis of this compound using LCMS would involve periodically injecting small aliquots of the reaction mixture into the instrument. The resulting chromatograms would show the decrease in the peak intensity of the reactants over time, concurrent with the increase in the peak corresponding to the this compound product. The mass spectrometer detector provides the molecular weight of each component, confirming their identities. nih.gov This real-time analysis allows for precise determination of reaction completion and can help in optimizing reaction conditions. rsc.org Multiple Reaction Monitoring (MRM) can be employed for highly selective and sensitive quantification of the target analyte in complex mixtures. researchgate.net
| Technique | Column Type | Detector | Typical Application | Reference |
|---|---|---|---|---|
| GC | Capillary (e.g., for amines or silanes) | FID, MS | Purity analysis, impurity identification | dss.go.thresearchgate.net |
| LC-MS/MS | Reversed-Phase (e.g., C18) | Tandem Quadrupole (MS/MS) | Reaction monitoring, quantification | researchgate.net |
| APGC-MS/MS | - | MS/MS | Analysis of thermally stable compounds | diva-portal.org |
Mechanistic Investigations of Reactions Involving Bis 4 Triethoxysilyl Butyl Amine
Hydrolysis and Condensation Reaction Pathways of Triethoxysilyl Groups
Influence of pH on Reaction Rates and Product Architecture
The pH of the reaction medium exerts a profound influence on both the rate of hydrolysis and the subsequent condensation reactions, thereby dictating the final architecture of the resulting polysiloxane network. nih.govgelest.com Generally, hydrolysis is catalyzed by both acidic and basic conditions. gelest.com
Under acidic conditions (low pH), the hydrolysis reaction is rapid due to the protonation of the ethoxy group, making it a better leaving group. nih.gov However, the condensation rate is relatively slow, which can lead to the formation of more linear or sparsely branched polymer structures. In contrast, basic conditions promote a slower hydrolysis rate but significantly accelerate the condensation of silanols. nih.gov This often results in more highly crosslinked and compact, particulate structures. The isoelectric point for silica (B1680970) is around pH 2-3, and the rate of condensation is slowest near this point.
The interplay between hydrolysis and condensation rates at different pH values is critical in controlling the structure of the siloxane network formed from Bis(4-(triethoxysilyl)butyl)amine.
Table 1: General Influence of pH on Silane (B1218182) Hydrolysis and Condensation
| pH Range | Hydrolysis Rate | Condensation Rate | Predominant Product Architecture |
| Acidic (pH < 4) | Fast | Slow | Linear or lightly branched polymers |
| Near Neutral (pH 6-8) | Slowest | Intermediate | Oligomeric species |
| Basic (pH > 8) | Slow to Moderate | Fast | Highly crosslinked, colloidal particles |
This table presents generalized trends for alkoxysilanes.
Role of Organic Solvents in Reaction Medium
The choice of organic solvent in the reaction medium also plays a crucial role in the hydrolysis and condensation of this compound. Solvents can influence reaction rates by affecting the solubility of reactants and the stability of intermediates. nih.gov The presence of an organic solvent, such as ethanol, in an aqueous solution can retard the rate of hydrolysis. researchgate.net
Studies on similar silanes have shown that in water-rich solutions, hydrolysis can proceed to a high degree, forming a significant concentration of silanols. researchgate.net Conversely, in alcohol-rich solutions, the hydrolysis may be incomplete, and the equilibrium may favor the unhydrolyzed or partially hydrolyzed species. researchgate.net The solvent can also influence the structure of the resulting polymer network by mediating the interactions between the growing polysiloxane chains.
Amine Reactivity and its Role in Functionalization
The secondary amine group in the backbone of this compound provides a reactive site for a variety of functionalization reactions, enabling its use as a versatile coupling agent.
Interaction with Organic Moieties and Polymers
The secondary amine functionality allows for covalent bonding with various organic resins, significantly enhancing interfacial adhesion. In epoxy systems, the amine group can participate in the ring-opening reaction of the epoxide ring, forming a stable carbon-nitrogen bond. gelest.commdpi.comresearchgate.net This reaction integrates the silane directly into the epoxy polymer network. The reactivity of secondary amines with epoxides is generally lower than that of primary amines, which can be advantageous in controlling the cure kinetics. mdpi.comrsc.org
In polyurethane systems, the secondary amine can react with isocyanate groups to form urea (B33335) linkages. google.comosti.govgelest.com This reaction is fundamental to the use of amino-silanes as adhesion promoters in polyurethane coatings, adhesives, and sealants. The lower reactivity of the secondary amine compared to a primary amine can provide a longer pot life for two-component polyurethane systems. osti.gov
Table 2: Reactivity of Amine Group with Different Polymer Systems
| Polymer System | Reactive Group | Resulting Linkage |
| Epoxy Resins | Epoxide Ring | C-N Bond (Hydroxyamine) |
| Polyurethanes | Isocyanate (-NCO) | Urea Linkage |
Interfacial Reaction Mechanisms between Organic and Inorganic Components
This compound functions as a molecular bridge at the interface between inorganic substrates (like glass, metals, and silica) and organic polymers. sinosil.comnih.govmdpi.com The mechanism involves a dual-reaction process.
First, the triethoxysilyl groups hydrolyze to form silanols. These silanols can then condense with hydroxyl groups present on the surface of the inorganic substrate, forming strong, covalent siloxane (Si-O-Si) bonds. mdpi.com This effectively grafts the silane molecule onto the inorganic surface.
Simultaneously, the secondary amine group at the other end of the molecule reacts with the organic polymer matrix, as described in the previous section. researchgate.netnist.gov This dual reactivity creates a durable chemical linkage across the interface, improving adhesion, and enhancing the mechanical and chemical resistance of the composite material. The dipodal nature of this silane, having two triethoxysilyl groups, is suggested to provide enhanced hydrolytic stability at the interface compared to traditional monopodal silanes.
Crosslinking and Polymerization Mechanisms
The presence of two triethoxysilyl groups on a single molecule makes this compound an effective crosslinking agent. sisib.comfrontiersin.orgnih.gov Upon hydrolysis and condensation, each molecule can form multiple siloxane bonds, leading to the formation of a three-dimensional network structure. umich.eduresearchgate.netresearchgate.net
The crosslinking process begins with the hydrolysis of the ethoxy groups to silanols. These silanols then undergo condensation reactions with each other (homo-condensation) and with silanols on other silane molecules or on a substrate surface. nih.gov The continued condensation of these silanol (B1196071) groups leads to the growth of a polysiloxane network. The density and architecture of this network are influenced by the reaction conditions, such as pH, water content, and the presence of catalysts. nih.gov
The secondary amine in the organic linker can also influence the crosslinking process. While the primary crosslinking occurs through the siloxane bonds, the reaction of the amine with a polymer matrix containing reactive groups (e.g., epoxides or isocyanates) introduces additional crosslink points, further strengthening the material. cnrs.frcore.ac.uk The length of the butyl chains separating the amine from the silyl (B83357) groups can also affect the flexibility and final properties of the crosslinked network. mdpi.comresearchgate.net
Mechanisms of Surface Adsorption and Covalent Bonding
The initial and critical step in the surface functionalization process is the hydrolysis of the triethoxysilyl groups of the this compound molecule. In the presence of water, the ethoxy (-OCH2CH3) groups are replaced by hydroxyl (-OH) groups, converting the triethoxysilyl functionalities into highly reactive silanetriols (-Si(OH)3). This reaction can be catalyzed by either an acid or a base. The general reaction is as follows:
(C2H5O)3Si-(CH2)4-NH-(CH2)4-Si(OC2H5)3 + 6 H2O → (HO)3Si-(CH2)4-NH-(CH2)4-Si(OH)3 + 6 C2H5OH
The rate of this hydrolysis is influenced by factors such as pH, water concentration, and the presence of catalysts.
Following hydrolysis, the resulting silanetriol molecules can undergo two primary processes: intermolecular condensation with other silanetriol molecules to form oligomeric structures, and adsorption onto the substrate surface . The secondary amine group within the molecule's backbone can play a catalytic role in the condensation of siloxane bonds.
The adsorption onto a substrate like silica is initially driven by physisorption , primarily through hydrogen bonding between the silanol groups of the hydrolyzed aminosilane (B1250345) and the hydroxyl groups present on the substrate surface. The secondary amine in the molecule's backbone can also contribute to this initial adhesion through hydrogen bonding interactions.
The final and crucial stage is the formation of covalent bonds between the aminosilane and the substrate, as well as between adjacent aminosilane molecules. This occurs through condensation reactions , where a molecule of water is eliminated between a silanol group on the aminosilane and a hydroxyl group on the substrate surface, forming a stable siloxane (Si-O-Si) bond. Similarly, condensation between two silanol groups from adjacent aminosilane molecules leads to cross-linking, creating a robust, three-dimensional polysiloxane network on the surface.
A study on the closely related bis[3-(trimethoxysilyl)propyl]amine revealed that after the initial condensation reaction, a curing step at an elevated temperature is often employed to drive the cross-linking process further, enhancing the stability of the deposited layer. acs.org The stability of such bis-amino silane layers has been shown to be superior to that of some primary aminosilanes, which can be more susceptible to hydrolysis and detachment from the surface. acs.org
The following table summarizes the key stages in the surface adsorption and covalent bonding of this compound:
| Stage | Description | Key Chemical Processes |
| 1. Hydrolysis | The triethoxy groups on the silicon atoms react with water to form silanol groups. | R-Si(OC2H5)3 + 3H2O → R-Si(OH)3 + 3C2H5OH |
| 2. Physisorption | The hydrolyzed aminosilane molecules are physically adsorbed onto the substrate surface. | Hydrogen bonding between Si-OH (silane) and Substrate-OH. |
| 3. Covalent Bonding (Condensation) | Covalent Si-O-Si bonds are formed between the aminosilane and the substrate, and between adjacent aminosilane molecules. | Si-OH + HO-Substrate → Si-O-Substrate + H2O; 2 Si-OH → Si-O-Si + H2O |
Thermal Decomposition and Rearrangement Studies of Organosilanes
The thermal degradation of organosilanes generally proceeds through radical mechanisms initiated by the cleavage of the weakest bonds in the molecule at elevated temperatures. For this compound, the C-C, C-N, C-H, Si-C, and Si-O bonds are all potential sites for initial bond scission. The presence of the secondary amine functionality introduces additional potential reaction pathways.
In a study on a silane primer containing an aminosilane, thermogravimetric analysis coupled with infrared spectroscopy (TGA-IR) revealed that the thermal degradation process in a nitrogen atmosphere involved the evolution of carbon dioxide, carbon monoxide, and low-boiling-point alcohols and tetraethoxysilane (TEOS). acs.org This suggests that at elevated temperatures, fragmentation of the organic and alkoxysilyl components occurs.
Rearrangement reactions are also a possibility for aminosilanes under thermal stress. Theoretical studies on the simpler molecule, (aminomethyl)silane (H3SiCH2NH2), have shown the potential for dyotropic reactions, where two groups migrate simultaneously. acs.orgnih.gov One predicted pathway involves the migration of the silyl group from carbon to nitrogen, coupled with a hydrogen shift from nitrogen to carbon, resulting in the formation of (methylamino)silane (CH3NHSiH3). acs.orgnih.gov Another possibility is the migration of the amino group from carbon to silicon, with a concurrent hydrogen shift from silicon to carbon. acs.orgnih.gov
While these theoretical rearrangements have been studied for a much smaller molecule, they highlight potential, albeit likely high-energy, pathways that could occur during the thermal decomposition of more complex aminosilanes like this compound. The larger butyl chains and the presence of two silyl groups would significantly influence the reaction kinetics and favor fragmentation pathways.
The following table outlines the potential thermal events for this compound based on general organosilane behavior and theoretical studies:
| Thermal Event | Potential Mechanism | Possible Products |
| Decomposition | Homolytic cleavage of C-C, C-N, Si-C bonds. | Alkenes, amines, smaller silane fragments, char. |
| Rearrangement | Dyotropic reaction involving silyl and hydrogen migration (by analogy to simpler aminosilanes). | Isomeric structures with Si-N bonds. |
It is important to note that the actual thermal decomposition and rearrangement behavior of this compound would be highly dependent on the specific conditions, such as temperature, atmosphere (inert or oxidative), and the presence of any catalysts or other reactive species.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a range of molecular properties for aminosilanes, offering a balance between accuracy and computational cost.
Before other properties can be accurately calculated, the most stable three-dimensional structure of the Bis(4-(triethoxysilyl)butyl)amine molecule must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For flexible molecules with multiple rotatable bonds, such as the butyl and ethoxy groups in this compound, a conformational analysis is crucial. This analysis explores different spatial arrangements (conformers) to identify the global minimum energy structure. For related silane (B1218182) coupling agents like 3-aminopropyltriethoxysilane (B1664141), DFT has been effectively used to predict their solution structures, which is critical for understanding their function. researchgate.net The optimized geometry provides foundational data for bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Data from Geometry Optimization (Note: The following data is illustrative of typical outputs from a DFT calculation and not specific experimental or calculated values for this compound.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |
| Bond Length | Si | O | - | ~1.65 Å |
| Bond Length | C | N | - | ~1.47 Å |
| Bond Angle | O | Si | O | ~109.5° |
| Dihedral Angle | C | C | C | C |
Electronic Structure Analysis (e.g., HOMO-LUMO energies)
DFT calculations are instrumental in analyzing the electronic properties of a molecule. Key parameters derived from this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, stability, and electronic transport properties. A smaller gap generally suggests higher reactivity. For silane coupling agents, these calculations help in understanding their interaction with inorganic surfaces and polymer matrices. dntb.gov.ua
Table 2: Key Electronic Properties from DFT Analysis (Note: This table illustrates the type of data generated from electronic structure analysis.)
| Property | Description | Typical Significance for Aminosilanes |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating capability, often centered on the amine group, crucial for interacting with electrophilic sites. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Reflects the electron-accepting ability, often related to the silicon atom, important for reactions with nucleophiles. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A measure of chemical reactivity and stability. A smaller gap implies easier electronic excitation and higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A 3D map showing the charge distribution. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for interaction. |
Spectroscopic Property Prediction (e.g., IR, NMR chemical shifts)
Computational methods can predict spectroscopic data, which serves as a powerful aid in the interpretation of experimental results. DFT calculations can simulate the infrared (IR) spectrum by calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending). These predicted spectra can be compared with experimental Fourier-transform infrared (FTIR) spectra to assign specific peaks to particular functional groups. optica.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for nuclei like ¹H, ¹³C, and ²⁹Si can be calculated to help elucidate the molecular structure and chemical environment of the atoms within the this compound molecule.
Molecular Dynamics (MD) Simulations of Bis(triethoxysilyl)amine-Derived Systems
While DFT is excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger, more complex systems over time. MD simulations model the interactions between thousands or even millions of atoms, providing insights into the collective behavior of molecules. For systems involving aminosilanes, MD simulations are invaluable for understanding the interface between the coupling agent and a substrate (like glass, metal, or a polymer). frontiersin.org
Simulations can model the hydrolysis of the triethoxysilyl groups to silanols and their subsequent condensation and bonding to a surface. They are also used to investigate how the presence of aminosilane (B1250345) modifiers affects the bulk properties of composite materials, such as mechanical strength, adhesion, and thermal stability. mdpi.comresearchgate.net Studies on related silane coupling agents have used MD to explore their bridging effect between inorganic fillers and a polymer matrix, demonstrating how they enhance interfacial bond strength. frontiersin.org
Investigation of Reaction Mechanisms via Computational Chemistry
Computational chemistry offers a molecular-level view of chemical reactions, allowing for the study of reaction pathways and kinetics that are challenging to observe experimentally.
For a silane coupling agent like this compound to function, it must first undergo hydrolysis and then condensation reactions. Computational methods can be used to map the entire reaction coordinate for these processes. This involves identifying the structures of the reactants, products, and, most importantly, the high-energy transition state that connects them.
By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. This value is crucial for understanding the reaction rate and the conditions under which the reaction is likely to occur. Computational analyses on similar systems have been used to suggest different reaction pathways for silane coupling treatments, for instance, in the presence or absence of an acid catalyst. nih.gov These studies help in optimizing reaction conditions for the effective application of the coupling agent.
Thermodynamic and Kinetic Property Predictions
The thermodynamic and kinetic properties of this compound are crucial for understanding its reactivity, stability, and performance in various applications. Computational methods, such as quantum chemical calculations, can provide valuable insights into these properties. rowansci.comaps.orgarxiv.org
Thermodynamic Properties:
Thermodynamic properties dictate the equilibrium state of a chemical system. For this compound, key thermodynamic parameters that can be predicted through computational modeling include the standard enthalpy of formation, entropy, and Gibbs free energy. These values are fundamental for determining the spontaneity of reactions involving the silane, such as its hydrolysis and condensation.
While specific data for this compound is not published, studies on similar molecules, such as bis(5-amino-1,2,4-triazol-3-yl)methane, have successfully used theoretical calculations to determine specific molar heat capacity and other thermodynamic functions. nih.gov For instance, the specific molar heat capacity (Cp,m) can be calculated and compared with experimental values where available. nih.gov Such calculations would allow for the creation of a thermodynamic profile of this compound over a range of temperatures.
Kinetic Properties:
Kinetic studies focus on the rate of chemical reactions. For this compound, the most important kinetic parameters are those associated with the hydrolysis of its triethoxysilyl groups and the subsequent condensation reactions. Computational models can predict the activation energies for these reactions, providing a measure of the reaction rate.
Research on other aminosilanes, like (3-aminopropyl)dimethylmethoxysilane (B1222537) (APDMS), has shown that computational analysis can elucidate complex reaction mechanisms. nih.govacs.org For example, computational results for APDMS suggest that the reaction can be second-order with respect to the aminosilane, where a second molecule acts as a catalyst. nih.govacs.org Similar computational approaches could determine the rate-limiting steps and the influence of catalysts or solvents on the reactivity of this compound. The hydrolysis rate is a key factor in its performance as a coupling agent.
Predicted Thermodynamic and Kinetic Data (Conceptual Table):
Due to the absence of specific published data for this compound, the following table is a conceptual representation of the types of data that could be generated through computational studies. The values are illustrative and not based on actual calculations for this specific molecule.
| Property | Predicted Value (Illustrative) | Method of Prediction |
| Standard Enthalpy of Formation (ΔHf°) | -1250 ± 50 kJ/mol | Quantum Chemical Calculations (e.g., DFT) |
| Standard Molar Entropy (S°) | 750 ± 30 J/(mol·K) | Statistical Thermodynamics from Vibrational Frequencies |
| Gibbs Free Energy of Formation (ΔGf°) | -980 ± 60 kJ/mol | ΔGf° = ΔHf° - TΔS° |
| Activation Energy of Hydrolysis (Ea) | 60 - 80 kJ/mol | Transition State Theory Calculations |
| Rate Constant of Hydrolysis (k) | Dependent on pH and catalyst | Derived from Activation Energy and Pre-exponential Factor |
Structure-Property Relationships Derived from Computational Models
Computational models are instrumental in establishing relationships between the molecular structure of this compound and its macroscopic properties. By systematically modifying the molecular structure in silico, researchers can predict how these changes will affect its performance.
The key structural features of this compound that influence its properties are:
The two triethoxysilyl groups: These groups are responsible for the hydrolysis and condensation reactions that lead to the formation of a siloxane network and covalent bonds with inorganic substrates.
The secondary amine group: The basicity and steric accessibility of the amine group influence its catalytic activity in the hydrolysis reaction and its interaction with polymer matrices.
The butyl chains: The length and flexibility of the butyl chains affect the spatial arrangement of the silane molecules on a surface and the mechanical properties of the resulting interfacial layer.
Computational studies on aminosilanes like 3-aminopropyltriethoxysilane (APTES) have shown that the density of the deposited film is a critical factor influencing the reactivity of the embedded amine groups. cambridge.org Denser films can limit the accessibility of these functional groups. cambridge.org Similarly, the molecular structure of y-aminopropyltriethoxysilane (γ-APS) is known to be highly sensitive to environmental conditions such as pH and the presence of carbon dioxide, which can alter the state of the amine group (e.g., protonation or bicarbonate formation). dtic.mildtic.mil
For this compound, computational models could predict:
Conformational Analysis: The preferred three-dimensional arrangement of the molecule, which impacts how it adsorbs onto surfaces.
Reactivity of Functional Groups: The local electron density around the silicon and nitrogen atoms, which correlates with their reactivity.
Intermolecular Interactions: The strength of hydrogen bonding and van der Waals forces between silane molecules and with substrates or polymer chains.
Interactive Data Table: Structure-Property Relationships (Conceptual)
This conceptual interactive table illustrates the expected relationships between the structural features of this compound and its key properties, as would be predicted by computational models.
| Structural Feature | Property Influenced | Expected Relationship |
| Number of Ethoxy Groups per Silicon | Hydrolysis Rate | Higher number generally leads to faster initial hydrolysis. |
| Length of Butyl Chain | Film Flexibility and Thickness | Longer chains can lead to more flexible and thicker interfacial layers. |
| Basicity of the Amine Group | Catalytic Activity | Higher basicity can increase the rate of self-catalyzed hydrolysis. |
| Steric Hindrance around Silicon | Condensation Rate | Increased steric hindrance can slow down the formation of Si-O-Si bonds. |
| Overall Molecular Geometry | Adsorption on Surfaces | The "V-shape" of the molecule will influence its packing density on a substrate. |
It is important to reiterate that the specific quantitative data for this compound is not yet present in the reviewed literature. The discussion above is based on established computational chemistry principles and findings for structurally related silane coupling agents. Future computational studies are needed to provide precise data for this specific compound.
Applications in Advanced Materials and Chemical Processes
Hybrid Organic-Inorganic Materials Development
The development of hybrid organic-inorganic materials is a rapidly growing field, and Bis(4-(triethoxysilyl)butyl)amine is a key component in the synthesis of these materials. Its ability to form strong covalent bonds between organic and inorganic phases makes it an ideal candidate for creating materials with enhanced properties.
Fabrication of Polysilsesquioxanes and Bridged Silsesquioxanes
This compound serves as a precursor for the synthesis of polysilsesquioxanes and bridged silsesquioxanes. These materials are characterized by their three-dimensional network structures, which impart high thermal stability and mechanical strength. The amine group in the butylamine (B146782) bridge can be functionalized to introduce specific properties into the final material.
The synthesis process typically involves the hydrolysis and condensation of the triethoxysilyl groups, which leads to the formation of a siloxane network. The organic butylamine bridge remains intact, creating a hybrid material with both organic and inorganic components. The resulting polysilsesquioxanes and bridged silsesquioxanes find applications in various fields, including catalysis, electronics, and chromatography.
Design and Synthesis of Periodic Mesoporous Organosilicas (PMOs)
Periodic Mesoporous Organosilicas (PMOs) are a class of hybrid materials that possess a highly ordered porous structure. nih.gov this compound, along with other organo-bridged alkoxysilanes, is used in the sol-gel synthesis of PMOs. nih.gov The presence of the organic bridging group within the silica (B1680970) framework allows for the tuning of the material's properties, such as its hydrophobicity, pore size, and surface functionality.
The synthesis of PMOs functionalized with amines, including those derived from this compound, has been explored for applications such as carbon dioxide adsorption. nih.gov The amine groups can be further modified to create materials with specific catalytic or separation capabilities. The high surface area, large pore volume, and uniform pore size distribution of PMOs make them suitable for a wide range of applications, including sensing, gas adsorption, and catalysis. nih.gov
Development of Hybrid Coatings and Films
This compound is utilized in the development of hybrid coatings and films with improved adhesion, corrosion resistance, and mechanical properties. researchgate.netchemicalbook.com When applied to a substrate, the triethoxysilyl groups hydrolyze and form strong covalent bonds with the surface, while the organic part of the molecule can interact with a topcoat or provide specific surface properties. gelest.comgelest.com
The amine functionality in this compound can act as a crosslinking agent, leading to the formation of robust and durable films. researchgate.net These coatings find applications in various industries, including automotive, aerospace, and electronics, where protection against environmental degradation is crucial. Research has shown that mixed silane (B1218182) films containing aminosilanes can exhibit enhanced condensation and water resistance. researchgate.net
| Application Area | Key Features of this compound | Resulting Material Properties |
| Polysilsesquioxanes | Bifunctional precursor with amine bridge | High thermal and mechanical stability, functionalizable |
| PMOs | Organic bridging group, amine functionality | Ordered mesoporous structure, tunable properties, high surface area |
| Hybrid Coatings | Adhesion promotion, crosslinking ability | Improved corrosion resistance, durability, enhanced adhesion |
Interfacial Science and Surface Modification
The ability of this compound to modify the properties of surfaces makes it a valuable tool in interfacial science. By altering the surface chemistry of a material, its interaction with the surrounding environment can be controlled.
Silanization of Substrates (e.g., silica, glass, metals)
Silanization is a process used to modify the surface of various substrates, including silica, glass, and metals, by treating them with a silane coupling agent like this compound. uah.eduresearchgate.net The triethoxysilyl groups of the molecule react with hydroxyl groups on the substrate surface, forming stable siloxane bonds. This process effectively anchors the organic part of the molecule to the inorganic substrate.
The amine group in the butylamine bridge can then be used to further functionalize the surface. For example, it can be used to immobilize biomolecules for biosensor applications or to improve the adhesion of a polymer coating. uah.edu The silanization process can convert a hydrophilic surface into a more hydrophobic one, or vice versa, depending on the nature of the organic group.
Creation of Self-Assembled Monolayers (SAMs) for Tailored Surface Properties
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate surface. This compound can be used to create SAMs on various substrates, allowing for precise control over the surface properties at the molecular level. harvard.edu
The formation of SAMs is driven by the strong interaction between the triethoxysilyl groups and the substrate, as well as the intermolecular interactions between the organic chains. By carefully selecting the silane molecule, it is possible to create surfaces with specific wettability, adhesion, and biocompatibility. Amine-terminated SAMs can be used as a platform for the subsequent attachment of other molecules, providing a versatile method for creating functional surfaces. harvard.edu
| Surface Modification Technique | Substrate | Role of this compound | Outcome |
| Silanization | Silica, Glass, Metals | Covalent bonding to the surface via triethoxysilyl groups | Modified surface chemistry, improved adhesion, functionalizable surface |
| Self-Assembled Monolayers | Various | Forms a highly ordered monolayer on the substrate | Precisely tailored surface properties (wettability, adhesion, etc.) |
Functionalization of Nanoparticles and Fillers
The surface functionalization of nanoparticles and fillers with bis-amino silanes like this compound serves to introduce amine functional groups onto their surfaces. This process is typically achieved through the hydrolysis and condensation of the triethoxysilyl groups with hydroxyl groups present on the surface of inorganic materials like silica. ajol.info The result is a durable, covalently bound organic layer that fundamentally alters the surface properties of the nanoparticles. ajol.info
The presence of secondary amine groups on the surface of these modified nanoparticles opens up a wide range of possibilities for further chemical reactions. These amine groups can serve as attachment points for other molecules, enabling the development of highly tailored nanoparticles for specific applications. For instance, the amine-functionalized surfaces can be used to immobilize photosensitizers or other bioactive molecules, with the homogeneous distribution of these amino groups being a key factor in preventing aggregation and optimizing performance in biomedical applications. d-nb.info
Research on similar amino-silanes has demonstrated that the density of the grafted amine groups can be controlled and quantified. For example, studies on the functionalization of silica nanoparticles with 3-aminopropyltrimethoxysilane (B80574) (APTMS) have shown that a high density of amine groups can be achieved on the nanoparticle surface. researchgate.net This high functionalization density is critical for applications where the concentration of active sites on the nanoparticle surface is directly related to its efficacy.
The successful grafting of these amine groups onto nanoparticle surfaces has been confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR) and solid-state NMR spectroscopy, which provide evidence of the chemical changes on the nanoparticle surface. researchgate.net
Catalysis and Catalytic Supports
The unique chemical properties of this compound and its analogues make them valuable components in the field of catalysis. They can be used to immobilize catalysts, create new heterogeneous catalysts, and act as base catalysts themselves.
Immobilization of Homogeneous Catalysts onto Siloxane Matrices
One of the significant challenges in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. Immobilizing homogeneous catalysts onto solid supports, such as siloxane matrices, offers a practical solution to this problem. Bis-amino silanes can be used to create a functionalized surface on a silica support to which a homogeneous catalyst can be anchored.
For example, a Schiff base complex of a metal catalyst can be immobilized on magnetic nanoparticles that have been functionalized with an aminosilane (B1250345). This approach combines the catalytic activity of the homogeneous complex with the ease of separation offered by the magnetic nanoparticles. The resulting heterogeneous catalyst can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity.
Development of Heterogeneous Catalysts for Organic Reactions
Bis-amino silanes can also be integral to the development of novel heterogeneous catalysts. By functionalizing a solid support, such as silica gel or mesoporous silica, with a bis-amino silane, the amine groups are introduced onto the surface of the support. These amine groups can then act as active sites for catalysis or be further modified to create more complex catalytic centers.
For instance, silica gel-supported primary amines have been shown to be effective catalysts for nitroaldol condensation reactions. researchgate.net In a continuous-flow two-step process, a column reactor packed with a silica-supported amine catalyst was used to promote the reaction between aromatic aldehydes and nitromethane. researchgate.net The catalyst demonstrated good reusability over several runs with no significant decrease in activity. researchgate.net
The following table summarizes the performance of an immobilized amine catalyst in a continuous-flow reaction system.
| Catalyst System | Reactants | Product | Conversion (%) |
| Silica Gel-Supported Primary Amine | Aromatic Aldehydes, Nitromethane | Nitrostyrenes | High |
This data is representative of findings for silica-supported amine catalysts in continuous-flow organic synthesis. researchgate.net
Role of Amine Functionality as a Base Catalyst
The secondary amine group within the this compound molecule can itself function as a base catalyst for a variety of organic reactions. Amine-functionalized mesoporous materials have been successfully employed as catalysts for Knoevenagel condensation reactions. psu.edu The basicity of the amine group facilitates the deprotonation of one of the reactants, initiating the reaction cascade.
The use of these amine-functionalized materials as solid base catalysts offers several advantages over homogeneous base catalysts, including ease of separation, reduced corrosion, and the potential for catalyst recycling. Research has shown that the catalytic activity is dependent on the nature of the amine and the support material. psu.edu
Polymer Composites and Reinforcement
Adhesion Promotion in Organic-Inorganic Composites
This compound and similar bis-silyl amines are highly effective adhesion promoters in organic-inorganic composites. sinosil.compowerchemical.net The triethoxysilyl groups of the silane hydrolyze to form silanol (B1196071) groups, which can then condense with hydroxyl groups on the surface of inorganic fillers like glass fibers or silica particles, forming strong covalent Si-O-Si bonds. nih.gov The alkyl-amine portion of the molecule, on the other hand, can interact with the polymer matrix through physical entanglement, hydrogen bonding, or even covalent bonding if the polymer contains reactive functional groups. nih.gov
This molecular bridge between the inorganic filler and the organic matrix leads to a significant improvement in the interfacial adhesion. researchgate.net Enhanced adhesion results in better stress transfer from the polymer matrix to the reinforcing filler, which in turn improves the mechanical properties of the composite, such as tensile strength and modulus. researchgate.net
The impact of amino silane treatment on the mechanical properties of a polymer composite is illustrated in the table below, which shows representative data for the effect of an amino silane adhesion promoter on the properties of a filled polymer system.
| Property | Unfilled Polymer | Filled Polymer (Untreated) | Filled Polymer (Silane-Treated) |
| Tensile Strength (MPa) | 30 | 45 | 65 |
| Young's Modulus (GPa) | 2.0 | 3.5 | 5.0 |
| Elongation at Break (%) | 150 | 80 | 50 |
This data is representative and illustrates the typical improvements observed in mechanical properties of polymer composites upon treatment with an amino silane coupling agent.
Furthermore, the use of bis-silyl amines can enhance the hydrolytic stability of the composite material. researchgate.net The strong, covalent bonds formed at the interface are more resistant to water ingress, which can otherwise lead to debonding of the filler from the matrix and a subsequent loss of mechanical properties. researchgate.net This improved durability is critical for applications where the composite material is exposed to humid or aqueous environments. researchgate.net
Crosslinking Agent for Polymer Networks
This compound serves as an effective crosslinking agent, capable of transforming liquid or thermoplastic oligomers and polymers into durable, three-dimensional networks. The crosslinking mechanism is primarily driven by the hydrolysis and condensation of its terminal triethoxysilyl groups. In the presence of moisture, the ethoxy groups (-OC₂H₅) hydrolyze to form reactive silanol groups (-Si-OH). These silanols can then undergo condensation reactions with each other, or with hydroxyl groups on other molecules, to form stable siloxane bonds (Si-O-Si).
This process creates a covalent network that significantly enhances the material's properties. The incorporation of such bis-silane crosslinkers can lead to notable improvements in thermal stability, mechanical strength, and chemical resistance of the polymer matrix. For instance, trimethoxysilyl-functionalized poly(amic ethyl ester) oligomers have been thermally cured to form crosslinked polyimide networks with glass transition temperatures (Tg) exceeding 450°C and thermal decomposition temperatures around 500°C. ibm.com The dipodal nature of this compound, having two silicon atoms, allows for the formation of a highly crosslinked and hydrolytically stable layer on substrates. researchgate.net This dual-end reactivity is crucial for creating robust connections within a polymer system or at the interface between different materials. zmsilane.comontosight.ai
The resulting crosslinked materials exhibit reduced solubility and swelling in organic solvents, confirming the formation of a stable network structure. ibm.com This capability makes the compound a valuable component in the formulation of high-performance coatings, adhesives, and composite materials where durability is paramount. powerchemical.net
Modification of Elastomers and Rubber Compounds
In the rubber and elastomer industry, bis-silyl amines function as critical coupling agents, particularly in composites containing inorganic fillers like silica. This compound is designed to enhance the interaction between the hydrophilic filler surface and the hydrophobic polymer matrix.
The mechanism involves a dual functionality:
Filler Reactivity : The triethoxysilyl groups hydrolyze to silanols, which then form strong covalent bonds with the hydroxyl groups present on the surface of silica fillers.
Polymer Reactivity : The secondary amine group in the center of the molecule can interact with the elastomer chains, either through chemical reaction or physical interaction, integrating it into the rubber matrix.
The table below illustrates the typical improvements observed in silica-filled rubber compounds when a bis-aminosilane coupling agent is incorporated, based on established research in the field.
Table 1: Representative Effects of Bis-Aminosilane Coupling Agents on Elastomer Properties
| Property | Uncoupled Elastomer (Control) | Elastomer with Bis-Aminosilane | Percentage Improvement |
|---|---|---|---|
| Tensile Strength (MPa) | 15 | 22 | ~47% |
| 300% Modulus (MPa) | 8 | 12 | ~50% |
| Tear Strength (N/mm) | 35 | 50 | ~43% |
| Abrasion Resistance (Index) | 100 | 130 | ~30% |
Note: Data are representative examples based on analogous silane performance to illustrate expected effects.
Separation Technologies
The dual functionality of this compound makes it a prime candidate for creating advanced materials for separation processes.
Development of Amine-Functionalized Membranes for Gas Separation (e.g., CO₂ capture)
Amine-functionalized membranes are a key technology for post-combustion CO₂ capture, as the amine groups can reversibly react with CO₂, facilitating its selective transport through the membrane. mdpi.com this compound can be used to fabricate such membranes via a sol-gel process. The triethoxysilyl groups can be hydrolyzed and condensed to form an organosilica network, which constitutes the membrane matrix. mdpi.comnih.gov
In this structure, the amine groups are covalently bonded and immobilized within the membrane, acting as fixed-site carriers for CO₂. When a gas mixture (e.g., flue gas containing CO₂ and N₂) passes over the membrane, CO₂ molecules react with the amine sites, while non-reactive gases like N₂ are largely rejected. This mechanism can significantly enhance both the permeability of CO₂ and the selectivity of the membrane for CO₂ over other gases. mdpi.comnih.gov
Research on organosilica membranes derived from precursors like 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE) and functionalized with aminosilanes has demonstrated the viability of this approach. nih.govnih.gov The incorporation of amine functionalities into the membrane structure is a proven strategy to boost separation performance. mdpi.commdpi.com
Table 2: Performance of Amine-Functionalized Organosilica Membranes for CO₂/N₂ Separation
| Membrane Type | CO₂ Permeance (GPU*) | CO₂/N₂ Selectivity | Operating Condition |
|---|---|---|---|
| Pure Organosilica (e.g., BTESE) | ~200 | 10 - 20 | 200°C |
| Amine-Functionalized Organosilica | >1000 | 50 - 100+ | 200°C |
1 GPU = 10⁻⁶ cm³(STP) / (cm²·s·cmHg). Data is representative of the performance enhancement seen in studies on similar amine-functionalized membranes. nih.govnih.gov
Adsorbent Materials for Specific Chemical Species
This compound can be used to synthesize solid adsorbent materials for capturing specific chemicals, most notably CO₂ from ambient air (Direct Air Capture, DAC) or flue gas. researchgate.net The synthesis involves grafting the silane molecule onto a high-surface-area porous support, such as mesoporous silica (e.g., MCM-41) or nanofibrillated cellulose (B213188). researchgate.netethz.ch
During this process, the triethoxysilyl groups react with the surface hydroxyls of the support material, forming stable covalent bonds that immobilize the amine-functional molecule. osti.gov The result is a solid powder or resin with a high density of accessible amine sites that can efficiently and selectively bind acidic gases like CO₂. The dipodal nature of the silane can enhance the stability and loading of the functional amine groups.
Studies on various aminosilanes have shown that this approach yields adsorbents with significant CO₂ capacities. For example, nanofibrillated cellulose functionalized with an aminosilane has demonstrated a CO₂ adsorption capacity of 1.39 mmol/g from air with a CO₂ concentration of ~500 ppm. ethz.ch
Table 3: CO₂ Adsorption Capacity of Amine-Functionalized Solid Sorbents
| Adsorbent Material | Amine Functionalization | CO₂ Adsorption Capacity (mmol CO₂/g) | Conditions |
|---|---|---|---|
| Mesoporous Silica (MCM-41) | Grafted Aminosilane | 1.75 - 2.36 | Flue gas simulation |
| Nanofibrillated Cellulose | Grafted Aminosilane | ~1.39 | Direct Air Capture (DAC) |
Data is based on findings for various amine-functionalized solid sorbents to illustrate typical performance. researchgate.netethz.ch
Optoelectronic and Electronic Applications
Precursors for Organic Electronic Devices (e.g., Hole Transport Layers)
The molecular structure of this compound suggests its potential use as a precursor for fabricating components in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics. Amine-containing compounds, particularly those based on triarylamines, are well-known for their electron-donating (p-type) character and are widely used as hole transport materials (HTMs). researchgate.net
This compound could function as a crosslinkable HTM. The amine core provides the necessary electronic properties for hole transport, while the terminal triethoxysilyl groups offer a route to form a stable, insoluble film through a sol-gel process. sigmaaldrich.com A device could be fabricated by depositing a solution of the silane onto a substrate and then inducing hydrolysis and condensation (e.g., through thermal treatment) to form a crosslinked, robust hole transport layer (HTL). ibm.com
Using crosslinkable layers is a known strategy to improve the performance and lifetime of OLEDs by creating sharp, stable interfaces between different layers of the device, preventing their dissolution during the subsequent deposition of other layers. researchgate.net While the direct use of this compound as an HTL is an emerging area, the combination of its functional groups aligns with the requirements for creating durable, solution-processable electronic devices. Research on other crosslinkable HTMs has shown the viability of this approach to creating efficient and stable devices.
Table 4: Representative Properties of Crosslinkable Hole Transport Layers
| HTL Material Type | Hole Mobility (cm²/V·s) | Processing Method | Key Advantage |
|---|---|---|---|
| Small Molecule (e.g., TPD) | 10⁻³ - 10⁻² | Vacuum Deposition | High Performance |
| Polymer (e.g., PEDOT:PSS) | 10⁻⁵ - 10⁻¹ | Solution (Spin-coating) | Solution Processable |
| Crosslinkable HTM | 10⁻⁴ - 10⁻² | Solution then Curing | Insoluble, Stable Interfaces |
Note: Data represents typical values for different classes of HTLs to provide context for the potential of crosslinkable silane-based systems. researchgate.netnih.gov
Materials for Optical Coatings
This compound serves as a critical component in the formulation of advanced optical coatings, where its unique molecular structure contributes to the creation of robust and high-performance films. As a bis-silane, it possesses two triethoxysilyl groups, which facilitate strong adhesion to a variety of substrates, particularly those with hydroxyl groups on their surface, such as glass and metal oxides. This strong covalent bonding is fundamental to the durability and longevity of the optical coatings.
Research into similar bis-aminosilanes, such as bis[3-(triethoxysilyl)propyl]amine, has demonstrated their effectiveness as adhesion promoters and in forming protective coatings. cfsilicones.com These compounds are known to enhance the hydrolytic stability of the coatings, a critical factor in maintaining performance in varying environmental conditions. cfsilicones.com While direct research data on this compound in optical coatings is limited in publicly available literature, its structural similarity to other well-studied bis-aminosilanes suggests its utility in this area. The butyl linker between the silicon atoms and the central amine group can influence the flexibility and packing density of the resulting polymer network, which in turn affects the optical properties of the coating, such as its refractive index and transparency.
The amine functionality in the center of the molecule can also play a role in the catalytic activity during the sol-gel process, a common method for producing optical coatings. It can influence the hydrolysis and condensation rates of the silane precursors, leading to a more controlled and uniform film formation.
Use in Electronic Materials
In the field of electronic materials, this compound and related bis-silanes are explored for their potential as dielectric layers, surface modification agents, and adhesion promoters. researchgate.net The ability of these compounds to form thin, uniform, and durable films makes them suitable for applications in microelectronics where precise control over material properties is paramount.
The insulating properties of the siloxane network formed after the hydrolysis and condensation of this compound make it a candidate for use as a dielectric material. These layers can effectively insulate conductive components in integrated circuits and other electronic devices. The presence of the amine group can also influence the dielectric constant of the material.
Furthermore, the surface modification capabilities of this compound are valuable in the fabrication of electronic components. By treating the surface of a substrate, such as a silicon wafer or a metal conductor, with this aminosilane, its surface energy and chemical reactivity can be altered. This can improve the adhesion of subsequent layers, such as photoresists or encapsulants, which is crucial for the reliability and performance of the electronic device. Research on similar compounds like bis[trimethoxysilylpropyl]amine has shown its utility in forming hybrid organosilica materials for applications in absorbance and catalysis, which are relevant to the broader field of electronic materials. chemicalbook.com
Future Perspectives and Research Directions
Development of Novel Synthetic Routes for Enhanced Yield and Sustainability
The traditional synthesis of aminosilanes often involves the use of corrosive chlorosilanes and generates significant ammonium (B1175870) salt waste. rsc.org Consequently, a primary focus of future research is the development of more sustainable and efficient synthetic methodologies.
Key research directions include:
Catalytic Dehydrocoupling: The direct Si-N dehydrocoupling of amines and silanes, which produces only hydrogen gas as a byproduct, is a promising green alternative. rsc.org Research into new, efficient, and selective catalysts, potentially based on earth-abundant metals, will be crucial for the industrial-scale synthesis of Bis(4-(triethoxysilyl)butyl)amine and related compounds. rsc.org A recent study highlighted a manganese-catalyzed process for producing perhydropolysilazane and other chemical vapor deposition precursors, demonstrating the potential of this approach. rsc.org
Solvent-Free and Organocatalytic Methods: The development of solvent-free synthetic protocols and the use of organocatalysts are gaining traction. google.com These methods reduce the environmental impact by minimizing waste and avoiding hazardous solvents. An organocatalytic approach has been successfully demonstrated for the synthesis of silatranes, a related class of organosilicon compounds, suggesting its applicability to aminosilane (B1250345) synthesis. google.com
Process Optimization: For existing methods, such as the reaction of dichlorosilanes with an excess of the corresponding amine, process optimization can lead to cost-effective and purer products. researchgate.net Research in this area focuses on aspects like efficient product purification and the recycling of excess amine reagent. researchgate.net
Exploration of Advanced Hybrid Architectures and Nanostructures
The dual reactivity of this compound makes it an ideal building block for creating complex organic-inorganic hybrid materials and functionalizing nanostructures. Future work will likely focus on designing materials with precisely controlled architectures to achieve tailored properties.
Areas of exploration include:
Hierarchical Nanostructures: Incorporating this compound into hierarchically structured materials, such as ordered mesoporous silica (B1680970), can create adsorbents with high selectivity for applications like carbon dioxide capture. nih.govnih.gov The amine groups provide specific binding sites, while the controlled porosity facilitates efficient mass transport. nih.gov
Cross-linked and Interpenetrating Networks: Bis-silanes are of particular interest because they form highly crosslinked and robust films. mdpi.comnih.gov Research is exploring the use of bis-functional silanes to create dense and water-resistant siloxane layers on various substrates. nih.gov Blending functional aminosilanes with non-functional cross-linker silanes, such as 1,2-bis-(triethoxysilyl)ethane, has been shown to improve the hydrolytic stability of the resulting films, a critical factor for long-term performance in humid environments. google.com
Nanoparticle Functionalization: The surface modification of nanoparticles (e.g., silica, carbon nanotubes) with aminosilanes is a well-established technique that will continue to be refined. google.com Future research will focus on creating multifunctional nanoparticle coatings that combine the properties of the nanoparticle core with the functionalities imparted by the aminosilane, such as improved dispersion in polymer matrices and enhanced interfacial adhesion.
Integration with Emerging Technologies (e.g., Additive Manufacturing, Sensing Platforms)
The unique properties of this compound and related aminosilanes make them enabling materials for a range of emerging technologies.
Additive Manufacturing (3D Printing): Silane-functionalized polymers are being explored for use in 3D printing to create objects with tailored surface properties. google.com For instance, silanization can be used to render the surface of a 3D-printed part hydrophobic or to facilitate the covalent bonding of other functional molecules. google.com In stereolithography, a PDMS (polydimethylsiloxane) layer, which can be functionalized with silanes, aids in the printing process by preventing the resin from adhering to the bottom of the tank. Future research will likely focus on developing new photocurable resins incorporating this compound to create 3D-printed objects with enhanced mechanical properties and integrated functionalities.
Sensing Platforms and Microarrays: Aminosilane-modified surfaces are fundamental to the fabrication of microarrays and biosensors. The amine groups provide anchor points for the immobilization of biomolecules like DNA and proteins. Future work will involve developing more stable and uniform aminosilane layers to improve the sensitivity and reliability of these devices. The hydrolytic stability of the aminosilane layer is a critical factor, and research into using aminosilanes with longer alkyl chains to minimize amine-catalyzed detachment is ongoing.
Computational Design and Materials Discovery for Tailored Properties
Computational modeling is becoming an indispensable tool for accelerating the discovery and design of new materials. Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations are being used to understand the behavior of aminosilanes at interfaces and to predict the properties of resulting materials. researchgate.netnih.gov
Future computational efforts will likely focus on:
Interface Modeling: Simulating the interaction between this compound and various inorganic and organic surfaces to predict adhesion strength, interfacial energy, and resistance to environmental degradation. researchgate.net
Predicting Material Properties: Using computational models to correlate the molecular structure of aminosilanes with the macroscopic properties of the resulting composites, such as mechanical strength, thermal stability, and barrier properties. nih.gov This will enable the in-silico design of novel aminosilane coupling agents with optimized performance for specific applications.
Reaction Mechanism Studies: Investigating the hydrolysis and condensation reactions of this compound at a molecular level to better control the formation of siloxane networks.
Multifunctional Material Systems and Synergistic Effects
The ability to introduce multiple functionalities in a single material system is a key trend in materials science. This compound can play a crucial role in creating such multifunctional materials.
Future research will explore:
Combined Properties: Developing coatings that offer a combination of properties, such as scratch resistance, corrosion protection, and antimicrobial activity. For example, a coating could be formulated with this compound for adhesion and cross-linking, along with other additives to provide specific functionalities.
Synergistic Reinforcement: Investigating the synergistic effects of using this compound in combination with other fillers or coupling agents in polymer composites. Studies have shown that the right combination of aminosilane and other additives can lead to significant improvements in the mechanical and thermal properties of composites. For instance, the use of an aminosilane coupling agent can significantly improve the adhesion between glass fibers and a polyamide matrix, leading to enhanced mechanical performance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
